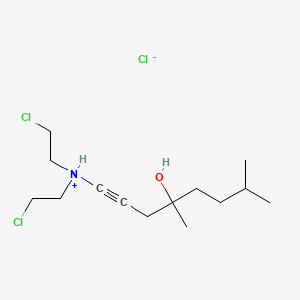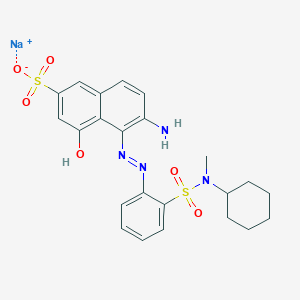
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various industrial applications, particularly in the dyeing and textile industries due to its vibrant color and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalenesulfonic acid derivative under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonic acid group.
Amination: The sulfonated azo compound is then aminated to introduce the amino group.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Proteins: The azo group can form covalent bonds with amino acid residues in proteins, affecting their function.
Redox Reactions: The compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) which can have various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-2-naphthalenesulfonic acid
- 6-Amino-5-((2-(trifluoromethyl)phenyl)azo)-2-naphthalenesulfonic acid sodium salt
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt is unique due to the presence of the cyclohexylmethylamino group, which imparts distinct chemical properties and enhances its stability and solubility compared to other similar compounds.
Propiedades
Número CAS |
32846-21-2 |
|---|---|
Fórmula molecular |
C23H25N4NaO6S2 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
sodium;6-amino-5-[[2-[cyclohexyl(methyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H26N4O6S2.Na/c1-27(16-7-3-2-4-8-16)34(29,30)21-10-6-5-9-19(21)25-26-23-18(24)12-11-15-13-17(35(31,32)33)14-20(28)22(15)23;/h5-6,9-14,16,28H,2-4,7-8,24H2,1H3,(H,31,32,33);/q;+1/p-1 |
Clave InChI |
AIUGTYAOGJJSTN-UHFFFAOYSA-M |
SMILES canónico |
CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
Descripción física |
Pellets or Large Crystals |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



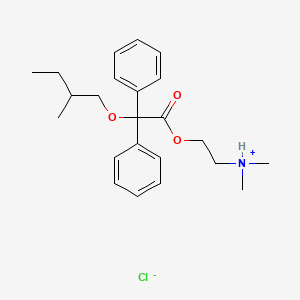
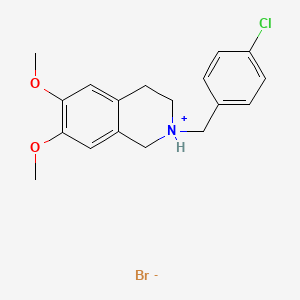
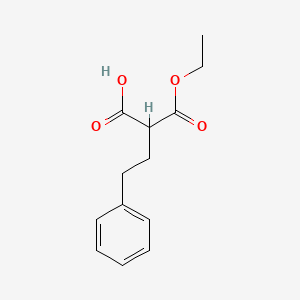
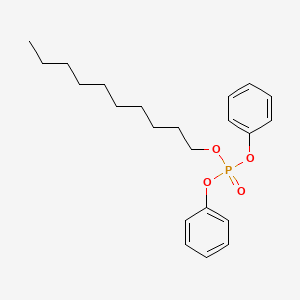
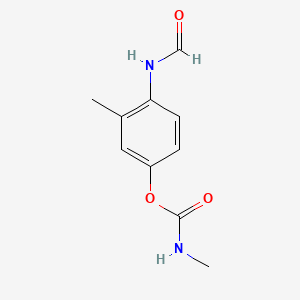

![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
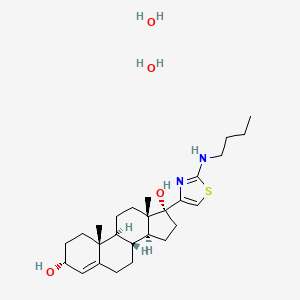
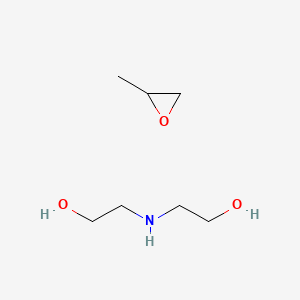
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)


